REACTION_CXSMILES
|
[CH2:1]([CH:3]1[O:5][CH2:4]1)[Cl:2].[S:6](=[O:9])([OH:8])[O-:7].[Na+:10]>>[Na+:10].[Cl:2][CH2:1][CH:3]([OH:5])[CH2:4][S:6]([O-:9])(=[O:8])=[O:7] |f:1.2,3.4|
|
Name
|
|
Quantity
|
93 g
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for an additional hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
after addition
|
Type
|
CUSTOM
|
Details
|
cools to about 20° C.
|
Name
|
3-chloro-2-hydroxypropylsulfonic acid sodium salt
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Type
|
product
|
Smiles
|
[Na+].ClCC(CS(=O)(=O)[O-])O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |